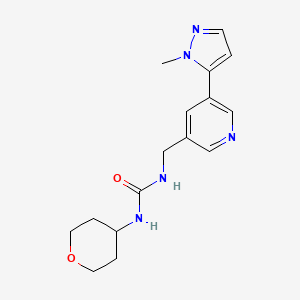

1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea often involves multistep synthetic routes. One approach is the Friedlander condensation of amino-pyrazole derivatives with active methylene compounds in a basic medium to form pyrazolo-annelated ring compounds, including pyrazolo[3,4-b]pyridines and pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines (Jachak et al., 2007). Another method involves the reaction of isocyanatomethyl derivatives with aminopyrazoles under mild conditions to yield 1,3-disubstituted ureas containing pyrazole and various other fragments (D'yachenko et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been elucidated using various spectroscopic and crystallographic techniques. For instance, new mononuclear complexes with pyrazolylpyridine ligands have been synthesized and characterized by IR, UV-Vis spectroscopy, and X-ray single crystal diffraction, revealing their crystalline architectures through supramolecular interactions (Zhu et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving pyrazolo-annelated compounds can be diverse. A notable reaction is the ultrasound-promoted regioselective synthesis of fused polycyclic pyrazolo[3,4-b]pyridines, demonstrating the efficiency of modern synthetic techniques (Nikpassand et al., 2010). Furthermore, the reactivity of these compounds with various reagents under different conditions leads to a wide array of derivatives with potential biological activities.

Applications De Recherche Scientifique

Crystal Structure Characterization

One study by Jeon et al. (2015) focuses on the crystal structure of azimsulfuron, a compound with a structural framework that includes pyrazole and pyridine units similar to the compound . This research provides insights into the molecular geometry, hydrogen bonding interactions, and three-dimensional architecture, which are essential for understanding the physical and chemical properties of these compounds (Youngeun Jeon et al., 2015).

Synthesis of Pyrazolo-Annulated Heterocyclic Ring Compounds

Another relevant study by Jachak et al. (2007) describes the synthesis of pyrazolo[3,4-b]pyridines, which shares structural motifs with the compound . This research highlights methods for generating diverse heterocyclic compounds, underscoring the versatility of pyrazole and pyridine derivatives in synthesizing novel organic molecules with potential applications in medicinal chemistry and materials science (M. Jachak et al., 2007).

Intramolecular Hydrogen Bonding and Complexation

Research by Chien et al. (2004) explores the conformational isomers and intramolecular hydrogen bonding of pyrid-2-yl ureas, providing insights into the structural dynamics and interactions that could influence the behavior of the target compound. Such studies are crucial for understanding the binding affinities and reaction mechanisms of these compounds (Chia-Hui Chien et al., 2004).

Anion Tuning of Rheology and Gelation

Lloyd and Steed (2011) discuss the gelation properties of a urea derivative, emphasizing how the identity of anions can influence the physical properties of gels formed by these compounds. This research is relevant for applications in materials science, particularly in the design of smart materials and responsive gel systems (G. Lloyd & J. Steed, 2011).

Antibacterial Evaluation of Novel Compounds

A study by Azab et al. (2013) on the synthesis and antibacterial evaluation of new heterocyclic compounds containing a sulfonamido moiety, while not directly related, demonstrates the potential of structurally similar compounds in medicinal chemistry. The research aims to identify new antibacterial agents, showcasing the broader implications of synthesizing and studying compounds like "1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea" in pharmaceutical applications (M. E. Azab et al., 2013).

Mécanisme D'action

Target of Action

The compound, also known as 1-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea, is a potent activator of NAMPT (nicotinamide phosphoribosyltransferase) . NAMPT is an enzyme involved in the salvage pathway of NAD+ biosynthesis and plays a crucial role in cellular energy metabolism.

Mode of Action

The compound interacts with NAMPT, enhancing its activity

Pharmacokinetics

It’s known that the compound’s lipophilicity has been adjusted to attenuate its inhibition of various cyp isoforms , which are enzymes involved in drug metabolism.

Propriétés

IUPAC Name |

1-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-(oxan-4-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-21-15(2-5-19-21)13-8-12(9-17-11-13)10-18-16(22)20-14-3-6-23-7-4-14/h2,5,8-9,11,14H,3-4,6-7,10H2,1H3,(H2,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRIOSCXZQNGAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)NC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-benzoylbenzoate](/img/structure/B2491790.png)

![3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B2491793.png)

![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2491798.png)

![5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2491802.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2491808.png)